Pyridinium, 3-benzoyl-1-methyl-
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Overview
Description
Pyridinium, 3-benzoyl-1-methyl- is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are often used as intermediates in organic synthesis and as reagents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-benzoyl-1-methyl- typically involves the reaction of 3-benzoylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of pyridinium, 3-benzoyl-1-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-benzoyl-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted pyridinium salts with different functional groups.
Scientific Research Applications
Pyridinium, 3-benzoyl-1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of pyridinium, 3-benzoyl-1-methyl- involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or receptors, leading to the modulation of their activity. Additionally, the benzoyl group can participate in various chemical reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Pyridinium, 3-benzoyl-1-methyl- can be compared with other similar compounds, such as:
Pyridinium, 3-acetyl-1-methyl-: Similar structure but with an acetyl group instead of a benzoyl group.
Pyridinium, 3-benzoyl-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Pyridinium, 3-benzoyl-1-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
The uniqueness of pyridinium, 3-benzoyl-1-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-10H,1H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRCSCQNZOBIFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328381 |
Source
|
Record name | Pyridinium, 3-benzoyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38495-55-5 |
Source
|
Record name | Pyridinium, 3-benzoyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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